Product packaging for D-erythro-Isocitric acid(Cat. No.:CAS No. 30810-51-6)

D-erythro-Isocitric acid

Cat. No.: B1214949
CAS No.: 30810-51-6
M. Wt: 192.12 g/mol
InChI Key: ODBLHEXUDAPZAU-VVJJHMBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-erythro-Isocitric acid (C₆H₈O₇) is a chiral diastereomer of isocitric acid that is gaining significant attention as a novel platform chemical for sustainable research and development. Its primary research value lies in its role as a metabolite in the tricarboxylic acid (TCA) cycle and its potential as a versatile, green chemical building block. A key advancement is its efficient production through consolidated bioprocessing (CBP) using the non-genetically modified fungus Talaromyces verruculosus , which can directly convert low-cost cellulose substrates like straw or waste paper into high yields of enantiomer-pure this compound . This streamlined, single-step bioprocess avoids the need for expensive pre-treatment enzymes and positions this compound as a cost-effective, sustainable alternative to traditional platform chemicals derived from fossil resources . For researchers, this compound offers a unique chiral starting material for chemical syntheses. Its distinct stereochemistry makes it particularly valuable for pharmaceutical research, where it can serve as a chiral building block, potentially eliminating the need for laborious isolation of specific isomers from racemic mixtures . Furthermore, this compound can be chemically converted into itaconic acid, a monomer used in the production of sustainable plastics and coatings, thereby opening avenues for research in bio-based polymers . While its sister molecule, threo-Ds-isocitric acid, has demonstrated promising antioxidant, antistress, and neuroprotective activities in experimental models, the specific biological properties of the erythro-diastereomer are an emerging and fertile area for further investigation . This product is provided for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8O7 B1214949 D-erythro-Isocitric acid CAS No. 30810-51-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

30810-51-6

Molecular Formula

C6H8O7

Molecular Weight

192.12 g/mol

IUPAC Name

(1R,2R)-1-hydroxypropane-1,2,3-tricarboxylic acid

InChI

InChI=1S/C6H8O7/c7-3(8)1-2(5(10)11)4(9)6(12)13/h2,4,9H,1H2,(H,7,8)(H,10,11)(H,12,13)/t2-,4-/m1/s1

InChI Key

ODBLHEXUDAPZAU-VVJJHMBFSA-N

SMILES

C(C(C(C(=O)O)O)C(=O)O)C(=O)O

Isomeric SMILES

C([C@H]([C@H](C(=O)O)O)C(=O)O)C(=O)O

Canonical SMILES

C(C(C(C(=O)O)O)C(=O)O)C(=O)O

Origin of Product

United States

Biochemical Roles and Enzymatic Interactions of D Erythro Isocitric Acid

Investigation of D-erythro-Isocitric Acid in Canonical Metabolic Pathways

Assessment of this compound's Role in the Tricarboxylic Acid (TCA) Cycle

The canonical Tricarboxylic Acid (TCA) cycle, a central hub of cellular respiration, utilizes D-threo-isocitric acid as a substrate. mdpi.commdpi.com This specific isomer is converted by the enzyme aconitase from citrate (B86180) and subsequently oxidized by isocitrate dehydrogenase to α-ketoglutarate. vulcanchem.com In contrast, this compound is generally not metabolized by most organisms within the TCA cycle. acs.orgtandfonline.com Its structural difference from the threo isomer prevents it from being an effective substrate for the key enzymes of the cycle under normal physiological conditions. vulcanchem.comtandfonline.com

The stereospecificity of aconitase is crucial in this context. Aconitase primarily facilitates the reversible isomerization between citrate and the threo-DS isomer of isocitrate. vulcanchem.com While this compound is structurally similar to the cycle's intermediates, its distinct stereochemistry hinders its direct participation and processing in the main oxidative pathway of the TCA cycle.

Exploration of this compound in the Glyoxylate (B1226380) Cycle

The glyoxylate cycle is an anabolic pathway, prominent in plants, bacteria, protists, and fungi, which bypasses the decarboxylation steps of the TCA cycle to conserve carbon skeletons for biosynthesis. A key enzyme in this pathway is isocitrate lyase, which cleaves isocitrate into succinate (B1194679) and glyoxylate. vulcanchem.comfrontiersin.org

Research has indicated that this compound can interact with the glyoxylate cycle, primarily through its effect on isocitrate lyase. vulcanchem.comacs.org Some studies have described an inhibitory effect of erythro-isocitric acid on isocitrate lyase. acs.org This inhibition can be significant in organisms that rely on the glyoxylate cycle for growth on two-carbon substrates like acetate (B1210297) or fatty acids. By inhibiting isocitrate lyase, this compound can modulate the metabolic flux through this pathway, potentially redirecting isocitrate towards the TCA cycle or leading to its accumulation. mdpi.comnih.gov This interaction highlights a potential regulatory role for this compound, even if it is not a direct intermediate in the cycle itself.

Enzymatic Interactions and Modulatory Effects of this compound

Inhibition of Isocitrate Lyase by this compound and Related Metabolites

As previously mentioned, this compound has been described as an inhibitor of isocitrate lyase. acs.org This enzyme is pivotal for the glyoxylate cycle, allowing organisms to utilize two-carbon compounds for gluconeogenesis and other anabolic processes. frontiersin.org The inhibition of isocitrate lyase by this compound can have significant metabolic consequences. In organisms like the yeast Yarrowia lipolytica, inhibiting isocitrate lyase with compounds like itaconic acid can shift metabolism towards the overproduction of isocitric acid. nih.govnih.gov The inhibitory potential of this compound on this enzyme suggests its similarity to other metabolic tricarboxylic acids could lead to competitive inhibition of various enzymes. acs.org

EnzymeInteraction with this compoundMetabolic Pathway AffectedConsequence of Interaction
NAD-Dependent Isocitrate Dehydrogenase Allosteric Activator acs.orgTricarboxylic Acid (TCA) CycleIncreased flux through the TCA cycle.
Isocitrate Lyase Inhibitor vulcanchem.comacs.orgGlyoxylate CycleReduced flux through the glyoxylate cycle, potential accumulation of isocitrate.

Interactions with Aconitate Hydratase and Stereospecificity Considerations

Aconitase, also known as aconitate hydratase, is a key enzyme in the tricarboxylic acid (TCA) cycle that catalyzes the stereospecific isomerization of citrate to isocitrate, with cis-aconitate as an intermediate. wikipedia.orgaskfilo.com This reaction is crucial for the progression of the TCA cycle and subsequent energy production. The enzyme exhibits a high degree of stereospecificity, meaning it preferentially binds with and acts upon specific stereoisomers of its substrates. askfilo.com

The interaction between aconitase and isocitric acid isomers is highly specific. Under physiological conditions, aconitase predominantly produces the threo-DS-isomer of isocitric acid. vulcanchem.com The enzyme's active site is structured to accommodate the specific three-dimensional configuration of the natural substrate, facilitating the conversion. The mechanism involves a dehydration-hydration reaction, where a water molecule is first removed from citrate to form the bound intermediate cis-aconitate, and then a water molecule is added back in a different orientation to form isocitrate. wikipedia.org This precise positioning within the active site ensures the formation of the correct (2R,3S) stereochemistry in the final isocitrate product. wikipedia.org

While the natural substrate for aconitase in the TCA cycle is the threo-diastereomer of isocitric acid, the enzyme can interact with other isomers, though often with different kinetics or as inhibitors. For instance, trans-aconitate, a stereoisomer of the intermediate cis-aconitate, acts as a competitive inhibitor of the enzyme when cis-aconitate is the substrate. researchgate.net This highlights the enzyme's sensitivity to the geometric arrangement of the carboxyl groups. The specific binding and catalytic action of aconitase are dependent on the precise stereochemical structure of the substrate, and any deviation from the optimal configuration, as seen in different isomers like this compound, can significantly alter the interaction. vulcanchem.com

Kinetic studies of aconitase from different organisms, such as the cyanobacterium Synechocystis sp. PCC 6803, have shown that the enzyme's affinity (represented by the Km value) for citrate and isocitrate can differ, influencing the direction and rate of the reaction under various cellular conditions. nih.gov This differential affinity is a key factor in the regulation of metabolite flow through the TCA cycle.

Other Enzyme Systems Affected by this compound

While the primary interaction of isocitric acid isomers is with aconitase and isocitrate dehydrogenase within the TCA cycle, this compound has been shown to interact with other enzyme systems. Notably, it can act as an allosteric activator of NAD-dependent isocitrate dehydrogenase and has been described to cause some inhibition of isocitrate lyase. acs.org

Isocitrate lyase is a key enzyme in the glyoxylate cycle, a metabolic pathway that allows organisms to utilize two-carbon compounds like acetate for biosynthesis. vulcanchem.comtandfonline.com This enzyme catalyzes the cleavage of isocitrate into succinate and glyoxylate. Inhibition of isocitrate lyase by structural analogs can shift metabolic pathways. For example, the inhibition of isocitrate lyase by itaconic acid in the yeast Yarrowia lipolytica leads to an increased production of isocitric acid. tandfonline.comresearchgate.netnih.govmdpi.com Given the structural similarity of this compound to the natural substrate, it has been suggested that it may act as a competitive inhibitor for some enzymes. acs.org

The interaction of this compound with different isoforms of isocitrate dehydrogenase (IDH) is also of interest. IDH catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate. vulcanchem.com In humans, there are three isoforms: IDH3, which is NAD-dependent and a key regulatory enzyme in the TCA cycle, and IDH1 and IDH2, which are NADP-dependent and play roles in producing NADPH for redox balance and biosynthesis. vulcanchem.com The ability of this compound to act as an allosteric activator of NAD-dependent isocitrate dehydrogenase suggests a potential role in modulating the activity of the TCA cycle. acs.org

The following table summarizes the key enzymes known to interact with isocitric acid isomers, including the potential interactions of the D-erythro form.

EnzymeNatural Substrate/IsomerInteraction with this compoundPrimary Metabolic Pathway
Aconitate Hydratase (Aconitase) threo-DS-Isocitric acidPotential for altered binding/inhibitionTricarboxylic Acid (TCA) Cycle
Isocitrate Dehydrogenase (IDH) threo-DS-Isocitric acidAllosteric activator (NAD-dependent IDH)Tricarboxylic Acid (TCA) Cycle
Isocitrate Lyase (ICL) threo-DS-Isocitric acidDescribed as an inhibitorGlyoxylate Cycle

Physiological Significance and Biological Activities of this compound

Evaluation of Potential Non-Metabolic Regulatory Functions

Beyond its direct role in central metabolism, isocitric acid, in general, has been investigated for various non-metabolic and regulatory functions. While much of this research has focused on the more common D-threo-isocitric acid, it provides a basis for considering the potential roles of the D-erythro isomer.

One of the most well-documented non-metabolic uses of isocitric acid is as a marker for the authenticity and quality of fruit juices, particularly citrus juices. tandfonline.comvulcanchem.comwikipedia.orghmdb.ca In authentic orange juice, the ratio of citric acid to D-isocitric acid is typically below 130. vulcanchem.comwikipedia.orghmdb.ca A higher ratio can be indicative of adulteration with added citric acid. vulcanchem.comhmdb.ca

Recent research has begun to explore the therapeutic potential of isocitric acid. Studies have suggested that isocitric acid may be effective in treating iron-deficient anemia and could have potential applications in the treatment of Parkinson's disease. wikipedia.orgebi.ac.uk Furthermore, the monopotassium salt of isocitric acid has shown neuroprotective effects in animal studies and is considered a regulator of energy metabolism with anti-stress and anti-hypoxic properties. vulcanchem.com While these findings are promising, they are largely associated with the readily available threo isomer, and further research is needed to determine if this compound possesses similar biological activities. acs.orginnovations-report.com

The potential for this compound to act as a competitive inhibitor for various enzymes due to its structural similarity to other metabolic tricarboxylic acids suggests a broader potential for regulatory functions that are not yet fully understood. acs.org

The following table summarizes some of the characterized and potential functions of isocitric acid isomers.

FunctionIsomer(s) ImplicatedResearch Findings
Food Authenticity Marker D-Isocitric AcidUsed to detect adulteration in fruit juices based on the citric acid to D-isocitric acid ratio. tandfonline.comvulcanchem.comwikipedia.orghmdb.ca
Therapeutic Potential Isocitric Acid (generally threo form)Investigated for treatment of iron-deficient anemia and Parkinson's disease. wikipedia.orgebi.ac.uk
Neuroprotection Monopotassium salt of Isocitric AcidShown to have neuroprotective, anti-stress, and anti-hypoxic effects in animal models. vulcanchem.com
Enzyme Regulation This compoundActs as an allosteric activator of NAD-dependent isocitrate dehydrogenase and an inhibitor of isocitrate lyase. acs.org

Biosynthesis and Microbial Production of D Erythro Isocitric Acid in Research Contexts

Discovery of D-erythro-Isocitric Acid-Producing Microorganisms

The microbial world offers a rich and diverse source of valuable chemical compounds. In the context of this compound, a specific stereoisomer of isocitric acid, researchers have identified several microorganisms capable of its synthesis. This discovery has paved the way for biotechnological production methods that are often more specific and sustainable than traditional chemical synthesis.

The ability of certain filamentous fungi to produce this compound, historically referred to as allo-isocitric acid, has been known for several decades. Early research in 1957 first identified a strain of Penicillium purpurogenum Stoll var. rubri-sclerotium Thom. No. 1148 as a producer of this unusual stereoisomer. acs.org Subsequent studies expanded this list to include other Penicillium species such as Penicillium sclerotiorum, Penicillium expansum, Penicillium aculeatum, and Penicillium verruculosum. acs.orggoogle.com It is noteworthy that many of these strains are now classified under the genus Talaromyces. acs.org

More recently, the fungus Talaromyces verruculosus (formerly Penicillium verruculosum) has emerged as a particularly promising candidate for the industrial production of this compound. acs.orginnovations-report.com This non-engineered, natural fungus has demonstrated the remarkable ability to directly convert cellulose (B213188) into enantiomerically pure this compound. acs.orgvulcanchem.com This one-step process, known as consolidated bioprocessing (CBP), combines cellulase (B1617823) production, cellulose hydrolysis, and fermentation, offering a significant economic advantage over multi-stage processes. acs.orgacs.org Under nitrogen-limited conditions, T. verruculosus can achieve a high stereochemical purity of 99.5% for this compound. vulcanchem.com

Fungal Strains Identified for this compound Production
Fungal StrainKey FindingsReferences
Talaromyces verruculosus (formerly Penicillium verruculosum)Capable of direct conversion of cellulose to enantiopure this compound; achieves high purity (99.5%) through consolidated bioprocessing. acs.orginnovations-report.comvulcanchem.comascenion.de
Penicillium purpurogenumOne of the first fungal strains identified for producing what was then called allo-isocitric acid. acs.orggoogle.comnih.gov
Penicillium sclerotiorumIdentified in early studies as a producer of allo-isocitric acid. acs.orggoogle.com
Penicillium expansumAlso identified in early research for its ability to synthesize allo-isocitric acid. acs.orggoogle.com
Penicillium aculeatumAnother fungal strain noted in historical literature for allo-isocitric acid production. acs.orggoogle.com

The non-conventional yeast Yarrowia lipolytica is a well-studied microorganism known for its ability to produce significant quantities of organic acids, particularly citric acid and its isomer, isocitric acid. mdpi.comresearchgate.net While most research has focused on the production of the common threo-Ds-isocitric acid, the principles of fermentation and metabolic control are relevant to the broader context of isocitric acid isomers. Y. lipolytica can utilize a wide range of carbon sources, including glucose, glycerol (B35011), plant oils, and industrial wastes, making it a versatile platform for biotechnological production. mdpi.comcitius.technology

Typically, Y. lipolytica produces a mixture of citric and isocitric acids when cultivated under nitrogen-limiting conditions. nih.govmdpi.com The ratio of these two acids is heavily dependent on the specific strain, the carbon source used, and the cultivation conditions. mdpi.comnih.gov For instance, wild-type strains of Y. lipolytica have been shown to produce varying ratios of citric acid to isocitric acid depending on the substrate, such as sunflower oil or glucose. citius.technology The strain Y. lipolytica VKM Y-2373 has been identified as a promising producer of isocitric acid. mdpi.comnih.gov

Identification of Fungal Strains for this compound Synthesis (e.g., Talaromyces verruculosus, Penicillium purpurogenum)

Metabolic Engineering Strategies for Enhanced this compound Production

To improve the efficiency and selectivity of this compound production, researchers have employed various metabolic engineering strategies. These techniques aim to redirect the flow of carbon within the cell towards the desired product and minimize the formation of by-products.

Another approach involves manipulating the transport of metabolites across mitochondrial membranes. Research has shown that the mitochondrial succinate-fumarate carrier, YlSfc1, plays a role in the efflux of isocitric acid from the mitochondria. nih.govresearchgate.net By overexpressing the gene for this carrier, researchers have successfully increased the secretion of isocitric acid. nih.gov

A common strategy to enhance the yield of a target compound is to block competing metabolic pathways. In the context of isocitric acid production in Y. lipolytica, a significant by-product is citric acid. To increase the ratio of isocitric acid to citric acid, researchers have focused on inhibiting the enzyme isocitrate lyase (ICL), which is part of the glyoxylate (B1226380) cycle and consumes isocitrate. mdpi.comnih.gov This can be achieved through the use of inhibitors like itaconic acid or by genetic knockout of the ICL1 gene. mdpi.comnih.gov

Conversely, overexpressing key enzymes in the desired pathway can pull the metabolic flux towards the product. As mentioned earlier, the overexpression of aconitate hydratase (ACO1) and citrate (B86180) synthase (CIT1, CIT2) are prime examples of this strategy. mdpi.comnih.govresearchgate.net Furthermore, deleting the mitochondrial transporter for isocitric acid can minimize its secretion, which can be beneficial in certain production schemes. rsc.org

The use of non-food biomass as a feedstock for microbial fermentation is a cornerstone of a sustainable bioeconomy. acs.org Lignocellulosic biomass, such as agricultural residues and forestry waste, is an abundant and renewable resource. acs.orgresearchgate.netmdpi.com The fungus Talaromyces verruculosus has demonstrated the ability to directly utilize cellulose, a major component of lignocellulosic biomass, for the production of this compound. acs.orginnovations-report.comacs.orglifeboat.com This consolidated bioprocessing approach eliminates the need for costly pre-treatment and enzymatic hydrolysis steps, making the process more economically viable. acs.orgascenion.deresearchgate.net

The yeast Yarrowia lipolytica has also been successfully cultivated on various waste streams, including crude glycerol from biodiesel production and waste from the ethanol (B145695) industry. nih.govnih.govresearchgate.netdntb.gov.uamdpi.com Metabolic engineering strategies, such as overexpressing glycerol kinase (GUT1) and glycerol-3-phosphate dehydrogenase (GUT2), have enabled efficient conversion of crude glycerol into isocitric acid. nih.govscispace.com The ability of these microorganisms to valorize waste products highlights their potential for developing sustainable and circular biomanufacturing processes. nih.govresearchgate.netdntb.gov.ua

Metabolic Engineering Strategies for Enhanced Isocitric Acid Production
StrategyMicroorganismTarget Gene/EnzymeEffect on ProductionReferences
OverexpressionYarrowia lipolyticaAconitate hydratase (ACO1)Increased isocitric acid yield and ratio to citric acid. mdpi.comnih.govsemanticscholar.org
OverexpressionYarrowia lipolyticaCitrate synthase (CIT1, CIT2)Enhanced overall isocitric acid synthesis. nih.govresearchgate.net
OverexpressionYarrowia lipolyticaMitochondrial succinate-fumarate carrier (YlSfc1)Increased isocitric acid secretion. nih.govresearchgate.net
Inhibition/KnockoutYarrowia lipolyticaIsocitrate lyase (ICL1)Increased isocitric acid accumulation by blocking a competing pathway. mdpi.commdpi.comnih.gov
OverexpressionYarrowia lipolyticaGlycerol kinase (GUT1), Glycerol-3-phosphate dehydrogenase (GUT2)Enabled efficient production from crude glycerol. nih.govscispace.com
DeletionYarrowia lipolyticaMitochondrial isocitric acid transporterMinimized by-product secretion. rsc.org

By-product Pathway Knockout and Key Enzyme Overexpression

Optimization of Bioprocess Parameters for this compound Production Research

The efficient microbial synthesis of this compound is intricately linked to the careful control of various bioprocess parameters. Research has demonstrated that optimizing factors such as carbon source, nitrogen availability, pH, aeration, and the presence of specific micronutrients and metabolic regulators can significantly influence the yield and purity of the final product.

The choice of carbon source is a critical factor in the microbial production of isocitric acid. Various substrates have been investigated for their efficiency in promoting the accumulation of this compound and its isomers.

The yeast Yarrowia lipolytica has been a focal point of research for isocitric acid production, utilizing a diverse range of carbon sources. These include purified substrates like ethanol, rapeseed oil, sunflower oil, glucose, and glycerol. mdpi.com Notably, waste products from industrial processes, such as the ester-aldehyde fraction from ethanol production and crude glycerol from biodiesel manufacturing, have also been successfully employed as low-cost feedstocks. mdpi.comscispace.com For instance, Y. lipolytica VKM Y-2373 has demonstrated the ability to produce significant quantities of isocitric acid from sunflower oil and an ester-aldehyde fraction. mdpi.commdpi.com When grown on an ester-aldehyde fraction, this strain achieved an isocitric acid concentration of 65 g/L. mdpi.com Research has also shown that Y. lipolytica can utilize glucose, fructose, and their mixtures for citric and isocitric acid production. nih.gov

A significant breakthrough has been the use of cellulose as a direct carbon source by the fungus Talaromyces verruculosus (also referred to as Penicillium verruculosum). innovations-report.comconveria.de This non-genetically modified mold can directly convert lignocellulose into enantiopure this compound. innovations-report.com In a single process, T. verruculosus produces the necessary enzymes to break down cellulose and ferments the resulting sugars into the target acid, achieving a titer of 38.4 g/L with a yield of 0.64 g/g of consumed cellulose. acs.org This consolidated bioprocessing approach offers a cost-effective and sustainable alternative to using more refined and expensive carbon sources like glucose. acs.org

The following table summarizes the performance of different microorganisms with various carbon sources in producing isocitric acid.

Table 1: Influence of Carbon Source on Isocitric Acid Production

Microorganism Carbon Source Isocitric Acid Titer (g/L) Yield (g/g) Reference
Yarrowia lipolytica VKM Y-2373 Ester-Aldehyde Fraction 65.0 0.65 mdpi.com
Yarrowia lipolytica VKM Y-2373 Ethanol 90.5 0.77 nih.gov
Yarrowia lipolytica VKM Y-2373 Rapeseed Oil 64.1 0.72 vulcanchem.com
Yarrowia lipolytica VKM Y-2373 Sunflower Oil 70.6 1.25 mdpi.com
Talaromyces verruculosus Cellulose 38.4 0.64 acs.org

Nitrogen limitation is a well-established and critical trigger for the overproduction of citric and isocitric acids in various microorganisms. mdpi.comnih.govascenion.de When microbial growth is restricted by the availability of nitrogen while carbon is in excess, the metabolic flux is redirected from biomass formation towards the synthesis of these organic acids. nih.govvulcanchem.com

In Yarrowia lipolytica, nitrogen deficiency is a primary requirement for the excretion of citric and isocitric acids. mdpi.comnih.gov Studies have shown that limiting nitrogen, along with other elements like phosphorus, sulfur, or magnesium, is an effective strategy to induce acid production. mdpi.com For instance, decreasing the nitrogen concentration four-fold led to the synthesis of 46.97 g/L of isocitric acid by Y. lipolytica VKM Y-2373. mdpi.com The optimal concentration of the nitrogen source, such as ammonium (B1175870) sulfate (B86663), is crucial; for example, in one study with glucose as the carbon source, 4 g/L of ammonium sulfate was found to be optimal for citric acid production, with isocitric acid also being produced. nih.gov Different nitrogen sources can also influence the yield, with ammonium sulfate often being a preferred choice. mdpi.com

Similarly, for the fungus Talaromyces verruculosus, nitrogen-limited conditions are essential for the production of this compound from cellulose. vulcanchem.com This condition diverts the fungus's metabolism from growth to the synthesis of the target acid. vulcanchem.com Research has confirmed that a prerequisite for isocitric acid production by T. verruculosus is nitrogen limitation, with the process being most efficient in a narrow pH range under these conditions. acs.org The timing of nitrogen limitation is a key factor, and its onset can be monitored to understand the metabolic shift towards acid production. acs.org

The following table presents data on the effect of nitrogen limitation on isocitric acid production by Yarrowia lipolytica.

Table 2: Effect of Nitrogen Limitation on Isocitric Acid Production by Yarrowia lipolytica VKM Y-2373

Limiting Component Isocitric Acid (g/L) Citric Acid (g/L) Isocitric Acid to Citric Acid Ratio Reference
Nitrogen 46.97 35.67 1.3:1 mdpi.com
Phosphorus - - 1.1:1 to 1.2:1 mdpi.com
Sulfur - - 1.1:1 to 1.2:1 mdpi.com
Magnesium ~20.4 - 3:1 mdpi.com

The pH of the culture medium and the level of aeration are critical physical parameters that significantly impact the efficiency of this compound fermentation.

pH: The optimal pH for isocitric acid production can differ from the optimal pH for microbial growth. For Yarrowia lipolytica, a two-phase pH strategy has been found to be effective. nih.gov This involves maintaining a lower pH (around 5.0-5.5) during the initial growth phase and then shifting to a higher pH (around 6.0) during the acid production phase. nih.govascenion.de This strategy maximizes the production of isocitric acid while minimizing the formation of citric acid as a byproduct. For Y. lipolytica VKM Y-2373 grown on ethanol, the maximum isocitric acid production of 59.0 g/L was observed at a pH of 6.0. nih.gov Similarly, when using an ester-aldehyde fraction, the optimal pH for isocitric acid production was found to be between 6.0 and 6.5. mdpi.com In the case of Talaromyces verruculosus, a narrow pH range around 5.5 is crucial for the efficient conversion of cellulose to isocitric acid under nitrogen-limited conditions. acs.org

Aeration: The concentration of dissolved oxygen (pO2) is another key factor. For Yarrowia lipolytica, high levels of aeration are generally favorable for isocitric acid synthesis. mdpi.com Research has shown that maintaining a dissolved oxygen concentration of 50-60% of air saturation maximizes isocitric acid production. mdpi.commdpi.com For instance, with Y. lipolytica VKM Y-2373, maximum isocitric acid production from ethanol was achieved at a pO2 of 50-55% saturation. nih.gov Low aeration levels can inhibit both yeast growth and acid production. mdpi.com Similar to the pH strategy, a two-phase aeration approach can be employed, with lower aeration (20-25% pO2) during the growth phase and higher aeration (50-55% pO2) during the acid formation phase. nih.gov This approach helps to ensure good growth of the producer and directs the synthesis towards the target product. nih.gov

The following table summarizes the effects of pH and aeration on isocitric acid production by Yarrowia lipolytica.

Table 3: Impact of pH and Aeration on Isocitric Acid Production by Yarrowia lipolytica VKM Y-2373

Parameter Condition Isocitric Acid Titer (g/L) ICA:CA Ratio Reference
pH 6.0 59.0 1.9:1 nih.gov
6.0 9.5 - mdpi.com
6.5 9.0 - mdpi.com
4.0 3.04 - mdpi.com
Aeration (pO2) 50-55% 59.0 2:1 nih.gov
60% - - mdpi.com
5% Inhibited - mdpi.com

The productivity of this compound fermentation can be further enhanced by the strategic addition of specific micronutrients and metabolic regulators to the culture medium. These compounds can influence the activity of key enzymes involved in the metabolic pathways leading to isocitric acid synthesis.

Micronutrients: Iron (Fe²⁺) and zinc (Zn²⁺) are two important micronutrients that have been shown to enhance isocitric acid production in Yarrowia lipolytica. nih.gov Iron is a crucial component of aconitate hydratase, a key enzyme that catalyzes the conversion of citrate to isocitrate. mdpi.comjournals.co.za Supplementing the medium with an optimal concentration of iron can therefore activate this enzyme and promote the synthesis of isocitric acid. mdpi.com Studies with Y. lipolytica VKM Y-2373 have shown that increasing the iron concentration from 0.05 mg/L to 1.2 mg/L can significantly increase isocitric acid production. nih.gov Similarly, zinc has been found to enhance isocitric acid synthesis, with an optimal concentration of 0.6 mg/L reported in one study. nih.gov

Metabolic Regulators: Itaconic acid is a metabolic regulator that can be used to increase the yield and selectivity of isocitric acid production. mdpi.com It acts as an inhibitor of isocitrate lyase, an enzyme that diverts isocitrate away from the main production pathway into the glyoxylate cycle. mdpi.comvulcanchem.com By blocking this enzyme, itaconic acid redirects the carbon flux towards the accumulation of isocitric acid. The addition of 30 mM itaconic acid to the fermentation medium of Y. lipolytica VKM Y-2373 has been shown to increase the selectivity for isocitric acid to 80% and elevate the final titer to 90.5 g/L. nih.gov

The following table details the effects of these additives on isocitric acid production by Yarrowia lipolytica.

Table 4: Effects of Micronutrients and Metabolic Regulators on Isocitric Acid Production by Yarrowia lipolytica VKM Y-2373

Additive Concentration Effect Isocitric Acid Titer (g/L) Reference
Iron (Fe²⁺) 1.2 mg/L Increased production 3.1-fold - nih.gov
1.5 mg/L Enhanced production 70.6 mdpi.com
Zinc (Zn²⁺) 0.6 mg/L Increased production 2-fold - nih.gov
Itaconic Acid 30 mM Increased selectivity to 80% 90.5 nih.gov
15 mM Enhanced production 83 mdpi.com

Impact of pH and Aeration on Fermentation Processes

Consolidated Bioprocessing (CBP) Research for this compound Production

A groundbreaking application of CBP is the direct conversion of cellulose into enantiopure this compound using the non-genetically modified fungus Talaromyces verruculosus. innovations-report.comvulcanchem.com This natural fungus possesses the remarkable ability to produce all the necessary enzymes for the breakdown of cellulose and to ferment the resulting sugars into this compound. innovations-report.com This "all-in-one" process eliminates the need for separate, costly enzymatic hydrolysis steps. converia.devulcanchem.com

Research has demonstrated that T. verruculosus can achieve a peak productivity of 0.7 g/L/h, which is comparable to established glucose-based fermentations. acs.org The process has yielded a this compound titer of 38.4 g/L with a high purity of 99.5%. acs.orgvulcanchem.com This direct conversion from inexpensive and abundant agricultural residues like straw presents a highly promising and economically viable alternative to traditional multi-step production methods. ascenion.de The development of CBP for this compound production is a key area of ongoing research, with a focus on process optimization and scaling up for industrial application. ascenion.de

The following table compares the CBP approach using Talaromyces verruculosus with a traditional fermentation method using Yarrowia lipolytica.

Table 5: Comparison of Consolidated Bioprocessing with Traditional Fermentation for Isocitric Acid Production

Parameter Talaromyces verruculosus (CBP) Yarrowia lipolytica (Traditional Fermentation) Reference
Substrate Cellulose Rapeseed oil, other carbon sources vulcanchem.com
Process Type Consolidated Bioprocessing Separate Hydrolysis and Fermentation (if applicable) vulcanchem.com
Maximum Concentration 38.4 g/L (total isocitric acids) 64.1 g/L vulcanchem.com
Productivity 0.7-1.2 g/L/h 0.54 g/L/h vulcanchem.com
Product Purity 99.5% this compound Varies, requires purification vulcanchem.com
Genetic Modification Not required (non-GMO) Can be a wild-type or genetically modified strain vulcanchem.com

Advanced Analytical Methodologies for D Erythro Isocitric Acid Research

Spectrophotometric Assays for D-Isocitric Acid Quantification

Spectrophotometric assays offer a rapid and cost-effective means of quantifying D-isocitric acid, particularly in contexts such as quality control of fruit juices and monitoring of fermentation processes. libios.frneogen.commegazyme.com These assays are typically based on the enzymatic activity of isocitrate dehydrogenase (IDH), which specifically catalyzes the oxidative decarboxylation of isocitrate. sigmaaldrich.cnsigmaaldrich.com

The fundamental principle of this assay involves the reduction of a nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADP+) or nicotinamide adenine dinucleotide (NAD+) cofactor in the presence of D-isocitric acid and IDH. sigmaaldrich.cnsigmaaldrich.com The resulting formation of NADPH or NADH leads to an increase in absorbance at a specific wavelength, most commonly 340 nm, which is directly proportional to the concentration of D-isocitric acid in the sample. libios.frmegazyme.comelabscience.commegazyme.com Some assay variations utilize a colorimetric product that can be measured at 450 nm or 492 nm. sigmaaldrich.cnelabscience.combmrservice.com

Commercially available enzymatic assay kits provide a standardized and convenient platform for this analysis. libios.frneogen.commegazyme.com These kits are suitable for various formats, including manual spectrophotometers, microplates, and automated auto-analyzers. libios.frmegazyme.com The detection limit for D-isocitric acid using these methods can be as low as 0.354 mg/L. megazyme.com The assay's linearity typically ranges from 1 to 80 µg of D-isocitric acid per assay. megazyme.com For samples containing the lactone form of isocitric acid, an alkaline hydrolysis step at a pH of 9-10 is necessary to convert the lactone to the acid form for accurate total D-isocitric acid determination. thermofisher.com

Table 1: Key Parameters of Spectrophotometric Assays for D-Isocitric Acid

ParameterDescriptionReference
Principle Enzymatic conversion of D-isocitric acid by isocitrate dehydrogenase (IDH), coupled with the reduction of NADP+ to NADPH. elabscience.comthermofisher.com
Detection Wavelength Typically 340 nm, with some methods using 450 nm. libios.frmegazyme.comelabscience.commegazyme.com
Assay Formats Manual spectrophotometer, microplate, auto-analyzer. libios.frmegazyme.com
Detection Limit As low as 0.35 mg/L. libios.fr
Linear Range 1 to 80 µg of D-isocitric acid per assay. megazyme.com
Sample Preparation May require dilution, filtration, and pH adjustment. Alkaline hydrolysis is needed for total D-isocitric acid measurement. megazyme.comthermofisher.com

Chromatographic Techniques in Isocitric Acid Research (e.g., HPLC, Capillary Isotachophoresis, Capillary Zone Electrophoresis)

Chromatographic and electrophoretic techniques provide higher resolution and specificity for the analysis of D-erythro-isocitric acid, enabling its separation from closely related isomers and other organic acids present in complex matrices.

High-Performance Liquid Chromatography (HPLC) is a widely used method for the determination of isocitric acid. researchgate.netnotulaebotanicae.ro Reversed-phase HPLC, often utilizing an ODS (octadecylsilyl) column, is a common approach. researchgate.netnih.govshimadzu.com The mobile phase is typically an acidic buffer, such as 0.1% phosphoric acid, and detection is performed using a UV detector at a low wavelength, around 210 nm. notulaebotanicae.roresearchgate.netnih.gov This method has been successfully applied to determine isocitric acid in food additives and fruit juices. notulaebotanicae.roresearchgate.net A challenge in HPLC analysis is the potential for this compound to form its lactone under acidic conditions, which may require careful sample pH management and consideration of the lactonization degree for accurate quantification. vulcanchem.com

Capillary Isotachophoresis (CITP) is another powerful technique for the analysis of isocitric acid, particularly in food products like fruit juices. bibliotekanauki.plnih.gov CITP separates ions based on their electrophoretic mobility. mdpi.com In this method, the sample is placed between a leading electrolyte with ions of higher mobility and a terminating electrolyte with ions of lower mobility. mdpi.com This results in the formation of distinct zones of separated ions. CITP has been shown to be a reliable method for determining the ratio of citric acid to D-isocitric acid, a key marker for the authenticity of orange juice. nih.gov The limit of determination for D-isocitric acid using CITP has been reported to be 2.00 mg/dm³. nih.gov

Capillary Zone Electrophoresis (CZE) offers a high-efficiency separation of organic acids, including isocitric acid. mdpi.comnih.gov CZE separates ions in a capillary filled with a background electrolyte based on their charge-to-size ratio. mdpi.com This technique has been optimized and validated for the direct measurement of isocitric, citric, malic, and tartaric acids in orange juice without extensive sample preparation. nih.govceu.es Detection is often achieved via direct UV absorbance at 200 nm. nih.govresearchgate.net

Table 2: Comparison of Chromatographic and Electrophoretic Techniques for Isocitric Acid Analysis

TechniquePrincipleAdvantagesCommon ApplicationsReference
HPLC Separation based on partitioning between a stationary and mobile phase.High versatility, well-established methods.Food additives, fruit juices. researchgate.netnotulaebotanicae.roresearchgate.net
Capillary Isotachophoresis (CITP) Separation based on electrophoretic mobility between leading and terminating electrolytes.Good for analyzing specific ion ratios, requires minimal sample preparation.Fruit juice authenticity. bibliotekanauki.plnih.govresearchgate.net
Capillary Zone Electrophoresis (CZE) Separation based on charge-to-size ratio in an electric field.High separation efficiency, rapid analysis.Fruit juice analysis, organic acid profiling. mdpi.comnih.govkirj.ee

Development and Validation of Specific Analytical Methods for this compound

The development and validation of analytical methods specifically for this compound are crucial to ensure accuracy, precision, and reliability. This is particularly important given its presence with other isomers and its tendency to form lactones. vulcanchem.com

Validation of a method involves establishing key performance characteristics. For instance, a capillary electrophoresis method for analyzing organic acids in orange juice was validated by determining its linearity, precision, and detection and quantification limits. nih.govceu.es Similarly, an HPLC method for isocitric acid in citric acid as a food additive was validated by assessing its calibration curve linearity, recovery rates at different concentrations, and the limit of determination. researchgate.netnih.gov The recovery of the method for D-isocitric acid using capillary isotachophoresis has been reported to range from 89% to 96.5%. nih.govresearchgate.net

A significant challenge in the analysis of this compound is its lactonization under acidic conditions. vulcanchem.com Analytical methods must account for this equilibrium. This can be addressed by adjusting the sample pH to favor the acid form or by quantifying both the acid and its lactone to determine the total isocitric acid content. vulcanchem.com Purification methods for this compound from fermentation broths often involve steps like decolorization, precipitation, and recrystallization to achieve high purity for subsequent analysis and use. vulcanchem.comacs.org

Measurement of Enzyme Activity in this compound Pathways

The measurement of enzyme activity is fundamental to understanding the metabolic pathways involving this compound. The key enzymes in these pathways are isocitrate dehydrogenase (IDH) and aconitase.

Isocitrate Dehydrogenase (IDH) Activity Assays: The activity of IDH is typically measured by monitoring the rate of NADP+ or NAD+ reduction to NADPH or NADH, respectively, at 340 nm. sigmaaldrich.cnsigmaaldrich.comnih.gov Commercially available kits provide a straightforward procedure for measuring IDH activity in various biological samples, including tissue homogenates, cell lysates, and serum. sigmaaldrich.cnsigmaaldrich.com These assays use isocitrate as the substrate and measure the formation of the colored product over time. sigmaaldrich.cnelabscience.com One unit of IDH activity is generally defined as the amount of enzyme that generates 1.0 µmole of NADH or NADPH per minute under specific pH and temperature conditions. sigmaaldrich.cnsigmaaldrich.com

Aconitase Activity Assays: Aconitase catalyzes the reversible isomerization of citrate (B86180) to isocitrate via a cis-aconitate intermediate. caymanchem.comhealthmatters.io Aconitase activity can be assayed in a coupled reaction with isocitrate dehydrogenase. caymanchem.com In this system, the isocitrate produced by aconitase is immediately used as a substrate by IDH, leading to the production of NADPH, which is monitored at 340 nm. caymanchem.com The rate of NADPH formation is proportional to the aconitase activity. caymanchem.com This assay can be used to measure aconitase activity in isolated mitochondria and other biological samples. nih.gov It is important to note that aconitase is sensitive to oxidative inactivation, which can impact the measurement of its activity. nih.gov

Table 3: Enzymes in this compound Pathways and their Assay Principles

EnzymeCatalyzed ReactionAssay PrincipleReference
Isocitrate Dehydrogenase (IDH) Isocitrate + NAD(P)+ → α-Ketoglutarate + CO2 + NAD(P)H + H+Spectrophotometric measurement of NAD(P)H formation at 340 nm. sigmaaldrich.cnsigmaaldrich.comnih.gov
Aconitase Citrate ↔ cis-Aconitate ↔ IsocitrateCoupled enzyme assay with IDH; spectrophotometric measurement of NADPH formation at 340 nm. caymanchem.comnih.gov

Research Applications and Emerging Significance of D Erythro Isocitric Acid

D-erythro-Isocitric Acid as a Chiral Building Block in Organic Synthesis Research

This compound is gaining recognition as a valuable chiral building block in organic synthesis. leibniz-hki.deacs.org Its specific stereochemistry, with two asymmetric carbon atoms, makes it a desirable starting material for the synthesis of complex, enantiomerically pure molecules, which is particularly crucial in the pharmaceutical industry where often only one diastereomer of a drug is effective. leibniz-hki.deinnovations-report.com The use of naturally derived chiral molecules like this compound offers a sustainable and efficient route to incorporate specific stereogenic centers into synthetic targets. chiroblock.com

Recent advancements have highlighted the potential for producing enantiopure this compound through biotechnological methods. acs.org For instance, the fungus Talaromyces verruculosus has been shown to directly convert cellulose (B213188) into this compound with high stereochemical purity. vulcanchem.com This development is significant as it provides a more accessible and sustainable source of this chiral molecule, which was previously a major limitation for its large-scale application. innovations-report.comacs.org The availability of this enantiopure compound opens up new possibilities for its use in the synthesis of novel pharmaceuticals and other fine chemicals. researchgate.net

Potential as a Platform Molecule for Biochemical and Industrial Applications

This compound is emerging as a promising platform molecule for a range of biochemical and industrial applications. leibniz-hki.deacs.org Its structural similarity to citric acid suggests that it could have a wide array of uses if it can be produced economically. leibniz-hki.deinnovations-report.com The development of efficient production methods, such as consolidated bioprocessing using fungi like Talaromyces verruculosus to convert cellulose directly into erythro-isocitric acid, is a critical step towards realizing this potential. leibniz-hki.deinnovations-report.comchemeurope.com

The potential applications for this compound and its derivatives are diverse. While the specific biological properties of the erythro form are still under investigation, the threo-diastereomer has demonstrated utility as a chelating agent, an anticoagulant for blood samples, a functional food supplement, and an ingredient in cosmetics. leibniz-hki.de Given their close relationship, it is anticipated that erythro-isocitric acid could find similar applications. leibniz-hki.de Furthermore, the ability to produce this compound from renewable biomass like plant waste positions it as a key component in a sustainable circular economy. leibniz-hki.de

Table 1: Potential Applications of Isocitric Acid Isomers

Application AreaPotential UseSupporting Evidence
Medical & Pharmaceutical Anticoagulant, Chiral building block for drug synthesis leibniz-hki.detandfonline.com
Food Industry Functional food supplement, Acidulant leibniz-hki.deacs.org
Cosmetics Ingredient in cosmetic formulations leibniz-hki.de
Industrial Chemistry Chelating agent, Platform chemical leibniz-hki.deacs.org

Biomarker Research and Quality Control Applications for Isocitric Acid

Isocitric acid serves as an important biomarker in various research and quality control settings. In food science, particularly in the analysis of fruit juices, the concentration of D-isocitric acid is a key indicator of authenticity and quality. megazyme.comridacom.comwikipedia.org For example, a high ratio of citric acid to D-isocitric acid in orange juice can indicate the addition of citric acid, a form of adulteration. ridacom.comwikipedia.org Methods for the accurate determination of D-isocitric acid in fruit juices are well-established and are used in routine quality control. megazyme.comridacom.comneogen.com

Beyond food quality, isocitric acid is also being investigated as a potential biomarker in human health. Metabolomic studies have identified isocitric acid as one of several metabolites that could serve as a biomarker for adherence to certain dietary patterns, such as the Mediterranean diet. news-medical.netnih.gov Furthermore, isocitric acid is an intermediate in the Krebs cycle, a fundamental pathway for cellular energy production, and its levels can reflect metabolic status. gdx.net Research has also explored the potential of isocitric acid and its derivatives in areas such as iron-deficiency anemia and neurodegenerative diseases, suggesting its broader significance in biomedical research. wikipedia.orgresearchgate.net

Table 2: Isocitric Acid as a Biomarker

FieldApplicationKey Findings
Food Quality Control Authenticity of fruit juicesThe citric acid to D-isocitric acid ratio is a marker for adulteration in juices like orange juice. ridacom.comwikipedia.org
Nutritional Science Biomarker for dietary patternsPlasma levels of isocitric acid have been associated with adherence to the Mediterranean diet. news-medical.netnih.gov
Clinical Diagnostics Indicator of metabolic statusAs a Krebs cycle intermediate, isocitric acid levels can provide insights into cellular energy metabolism. gdx.net

Future Research Directions and Unanswered Questions Regarding D Erythro Isocitric Acid

While recent breakthroughs have illuminated the potential of D-erythro-isocitric acid, numerous avenues for future research remain to fully unlock its scientific and industrial value. Key areas requiring further investigation are detailed below.

Q & A

Basic Research Questions

Q. How can D-erythro-isocitric acid be reliably quantified in biological samples, and what methodological pitfalls should be avoided?

  • Methodology : Use high-performance liquid chromatography (HPLC) with UV detection or liquid chromatography-mass spectrometry (LC-MS) for high sensitivity. Calibrate with certified reference standards and validate recovery rates using spiked samples. Common pitfalls include matrix interference (e.g., organic acids in Krebs cycle intermediates) and incomplete extraction due to polar solvent limitations .
  • Experimental Design : Include internal standards (e.g., deuterated isocitric acid analogs) and replicate measurements to account for instrument variability. Protocols for sample preparation (e.g., protein precipitation, derivatization) should align with prior validated studies .

Q. What are the optimal conditions for synthesizing this compound in vitro, and how can purity be validated?

  • Methodology : Enzymatic synthesis using isocitrate dehydrogenase (IDH) or chemical methods (e.g., asymmetric catalysis) are common. Monitor reaction progress via pH stability (optimal range: 6.5–7.5) and intermediate byproduct analysis.
  • Validation : Purity is assessed via nuclear magnetic resonance (NMR) for stereochemical confirmation (e.g., δ 2.45–2.65 ppm for α-protons) and thin-layer chromatography (TLC) with specific Rf values. Reproducibility requires strict control of temperature and solvent purity .

Q. Which analytical techniques are most effective for distinguishing this compound from its stereoisomers?

  • Methodology : Chiral chromatography (e.g., Chiralpak® columns) or enzymatic assays using stereospecific enzymes (e.g., aconitase) provide specificity. NMR coupling constants (e.g., J-values for vicinal protons) confirm erythro configuration .

Advanced Research Questions

Q. How can metabolic flux analysis (MFA) be applied to study this compound’s role in cellular redox balance, and what isotopic labeling strategies are optimal?

  • Methodology : Use ¹³C-glucose tracers to track incorporation into isocitrate via GC-MS. Computational models (e.g., INCA software) should account for compartmentalization (mitochondrial vs. cytosolic pools) and competing pathways (e.g., citrate export).
  • Data Interpretation : Discrepancies in flux estimates may arise from incomplete isotopic steady-state assumptions. Validate with knockout cell lines (e.g., IDH1/2 mutants) to isolate pathway contributions .

Q. How should researchers resolve contradictions in reported Km values of this compound for IDH enzymes across studies?

  • Methodology : Standardize assay conditions (pH, temperature, cofactor concentrations) and enzyme sources (e.g., recombinant vs. tissue-extracted IDH). Use Michaelis-Menten curve fitting with nonlinear regression to minimize variability.
  • Contradiction Analysis : Confounding factors include substrate inhibition at high concentrations or allosteric regulation (e.g., ADP/ATP modulation). Meta-analyses of published Km values should stratify by experimental conditions .

Q. What frameworks guide hypothesis development for this compound’s role in neurodegenerative diseases, and how can mechanistic studies be prioritized?

  • Methodology : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to link isocitrate metabolism to oxidative stress pathways. Use in vitro neuronal models with ROS-sensitive probes (e.g., H2DCFDA) and compare with IDH3A/B knockdown phenotypes.
  • Theoretical Basis : Prioritize hypotheses that address gaps in mitochondrial NADPH production and glutathione regeneration mechanisms .

Q. How can structural dynamics of this compound binding to metal ions (e.g., Mg²⁺) be characterized, and what computational tools are recommended?

  • Methodology : Employ molecular dynamics simulations (e.g., GROMACS) with force fields parameterized for carboxylate-metal interactions. Validate with X-ray crystallography or EXAFS spectroscopy for coordination geometry.
  • Data Synthesis : Compare binding affinities (ITC) across pH gradients to assess physiological relevance in enzymatic catalysis .

Data Management and Reproducibility

Q. What are best practices for archiving and sharing NMR/MS datasets for this compound studies?

  • Methodology : Deposit raw spectra in public repositories (e.g., MetaboLights) with metadata on acquisition parameters (e.g., pulse sequences, collision energies). Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for dataset annotation .

Q. How can researchers design experiments to minimize batch effects in this compound quantification across multi-omics studies?

  • Methodology : Randomize sample processing order, include inter-batch QC samples, and apply normalization algorithms (e.g., Combat in R). Document all reagents (lot numbers) and instrument calibration logs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.